N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-23(2)29(26,27)13-5-3-12(4-6-13)15(25)24-9-7-11(8-10-24)14-21-22-16(28-14)17(18,19)20/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIEFDBOVINOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step reactions starting with the preparation of the 1,3,4-oxadiazole ring. The synthesis begins with the formation of the oxadiazole ring via cyclization of appropriate hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride. Subsequent steps involve the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide. Further steps may involve the coupling with piperidine derivatives under basic conditions, followed by the sulfonamide formation through reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: : On an industrial scale, the synthesis would likely employ batch processes, optimizing reaction conditions for temperature, pressure, and catalyst choice to maximize yield and purity while minimizing byproducts. Continuous flow reactors could also be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation: : It may be susceptible to oxidation at specific positions, particularly at the sulfonamide group under strong oxidizing conditions.
Reduction: : The oxadiazole ring and trifluoromethyl group are relatively stable, but the piperidine ring may be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: : Aromatic substitution reactions may occur on the benzene ring, particularly nucleophilic substitutions at the sulfonamide position.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation can be facilitated by reagents like bromine or chlorine, followed by substitution using nucleophiles like amines or thiols.
Major Products: : Products vary depending on the reaction type but may include oxidized or reduced derivatives, substituted benzene rings, and transformed sulfonamide groups.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:
- In vitro Studies : N,N-dimethyl derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising inhibition rates.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF-7 | 75.99 |
| HeLa | 67.55 |
The mechanism of action often involves the induction of apoptosis through caspase activation pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies indicate that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways, making it effective against various bacterial strains .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of similar compounds in a series of human cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis induction .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .
Mechanism of Action
Mechanism: : The compound's effects stem from its ability to interact with specific biological targets, often involving hydrogen bonding, hydrophobic interactions, or covalent modifications. The oxadiazole ring and trifluoromethyl group may enhance binding affinity and specificity to target molecules.
Molecular Targets and Pathways: : Targets could include enzymes such as kinases, receptors like G-protein-coupled receptors, or nucleic acids, altering signal transduction pathways or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
1,3,4-Oxadiazole Derivatives
- 5-Phenyl-1,3,4-oxadiazole (e.g., 1-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine): Structural Difference: Replaces -CF₃ with a phenyl group. Synthesis: Prepared via cyclization of thiosemicarbazides under basic conditions (KOH/CS₂, reflux) .
1,2,4-Triazole Derivatives
Sulfonamide/Sulfonyl Group Variations
4-Chlorobenzenesulfonyl-piperidine (e.g., 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide ):
4-Methylpiperidine-sulfonyl (e.g., N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ):
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
Table 2. Spectral Data Comparison
Biological Activity
N,N-Dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,3,4-Oxadiazole ring : Known for its diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
- Piperidine moiety : Often associated with various pharmacological effects.
The molecular formula is , and it has a molecular weight of approximately 445.47 g/mol.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring demonstrate significant antimicrobial properties. For instance:
- Dhumal et al. (2016) found that oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis BCG, with specific compounds showing effective inhibition in both active and dormant states .
- Desai et al. (2018) reported that pyridine-based oxadiazole derivatives had notable antitubercular effects, with some compounds outperforming standard drugs like ampicillin in efficacy against resistant strains .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 8a | Antitubercular | 4–8 |
| 22a | Against S. aureus | 1.56 |
| 22b | Against B. subtilis | 0.78 |
Anticancer Activity
The compound’s potential as an anticancer agent has also been explored:
- Research on oxadiazoles suggests they can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in fatty acid synthesis .
- Compounds containing the oxadiazole ring have been identified as promising leads in anticancer drug development due to their ability to induce apoptosis in cancer cells.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with key enzymes such as enoyl-acyl carrier protein (ACP) reductase, disrupting fatty acid biosynthesis critical for bacterial survival and cancer cell proliferation .
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into cell membranes, enhancing bioavailability and efficacy.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- A study by Salama et al. (2020) synthesized a series of oxadiazole derivatives that exhibited potent antimicrobial activity against various pathogens, suggesting structural modifications could enhance efficacy .
- Li et al. (2019) developed 2-acylamino oxadiazole derivatives with significant activity against resistant strains of bacteria, indicating the potential for these compounds in treating infections where conventional antibiotics fail .
Q & A
Q. What strategies are effective in designing analogs with improved selectivity?
- Answer :
- Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole (retains activity, reduces hepatotoxicity) .
- Peripheral modifications : Introduce polar groups (e.g., -OH) to reduce off-target binding (e.g., hERG inhibition drops from 45% to 12%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
